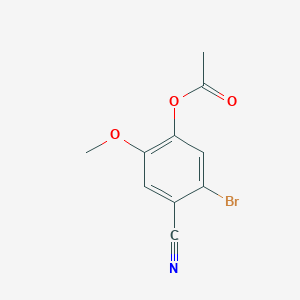

5-Bromo-4-cyano-2-methoxyphenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

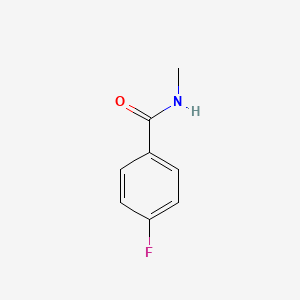

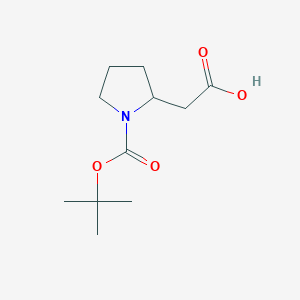

5-Bromo-4-cyano-2-methoxyphenyl acetate is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

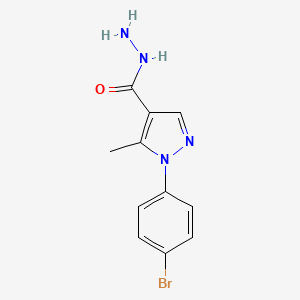

Biological Activity of Pyrimidine Derivatives : The compound has been involved in the synthesis of pyrimidine derivatives, which have shown antimicrobial and anticancer activities. For instance, disubstituted-5-cyano-4-hydroxypyrimidines have been prepared and tested for their biological activities, including antimicrobial effects and inhibitory actions against breast carcinoma cells (El-Moneim, 2014) El-Moneim (2014).

Synthesis of Bromophenol Derivatives : It has been used in the synthesis of bromophenol derivatives, which have potential applications as natural antioxidants in food and pharmaceutical industries. Bromophenols isolated from marine red algae showed significant radical scavenging activity, suggesting their use as natural antioxidants (Li et al., 2012) Li, Gloer, & Wang (2012).

Inhibition of Biofilm Formation : A derivative of 5-Bromo-4-cyano-2-methoxyphenyl acetate has been studied for its ability to inhibit biofilm formation on PVC material. This could have implications in medical device manufacturing and sanitation (Zhen-long, 2008) Zhen-long (2008).

Synthesis of Alkyl Radicals with Beta-Leaving Groups : The compound has been used in studies exploring the synthesis of alkyl radicals containing two different beta-leaving groups. This research has potential applications in organic chemistry and pharmaceutical synthesis (Bales et al., 2001) Bales, Horner, Huang, Newcomb, Crich, & Greenberg (2001).

Synthesis of Brominated Trihalomethylenones : It has been investigated in the synthesis of brominated trihalomethylenones, which serve as versatile precursors for various pyrazoles with potential pharmaceutical applications (Martins et al., 2013) Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso (2013).

Antibacterial Properties : Bromophenols derived from this compound have shown antibacterial properties, particularly against strains of bacteria, suggesting their potential in developing new antibiotics (Xu et al., 2003) Xu, Fan, Yan, Li, Niu, & Tseng (2003).

Mécanisme D'action

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

(5-bromo-4-cyano-2-methoxyphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXPDEWOKWKDBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C(=C1)Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246900 |

Source

|

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515832-53-8 |

Source

|

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515832-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)